molecular formula C40H47FN2O5 B194415 Atorvastatin Acetonide tert-Butyl Ester CAS No. 125971-95-1

Atorvastatin Acetonide tert-Butyl Ester

Cat. No. B194415
CAS RN: 125971-95-1
M. Wt: 654.8 g/mol
InChI Key: NPPZOMYSGNZDKY-ROJLCIKYSA-N
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Description

Atorvastatin Acetonide tert-Butyl Ester is a useful pharmaceutical intermediate in the preparation of Atorvastatin salts . Atorvastatin is an orally active HMG-CoA reductase inhibitor and has the ability to effectively decrease blood lipids .


Synthesis Analysis

Atorvastatin Acetonide tert-Butyl Ester can be synthesized via an optimized ruthenium-mediated late-stage 18 F-deoxyfluorination . The defluoro-hydroxy precursor is produced via Paal-Knorr pyrrole synthesis and is followed by coordination of the phenol to a ruthenium complex .


Molecular Structure Analysis

The Atorvastatin Acetonide tert-Butyl Ester molecule consists of 47 Hydrogen atom(s), 40 Carbon atom(s), 2 Nitrogen atom(s), 5 Oxygen atom(s) and 1 Fluorine atom(s) - a total of 95 atom(s) . The molecular weight of Atorvastatin Acetonide tert-Butyl Ester is determined by the sum of the atomic weights of each constituent element multiplied by the number of times each element appears in the molecular formula .


Chemical Reactions Analysis

Atorvastatin Acetonide tert-Butyl Ester is a useful pharmaceutical intermediate in the preparation of Atorvastatin salts .


Physical And Chemical Properties Analysis

Atorvastatin Acetonide tert-Butyl Ester has a melting point of 144-148 °C, a boiling point of 678.0±55.0 °C, and a density of 1.14±0.1 g/cm3 . It appears as a solid and its color ranges from white to off-white .

Scientific Research Applications

Pharmaceutical Intermediate

Atorvastatin Acetonide tert-Butyl Ester is a useful pharmaceutical intermediate in the preparation of Atorvastatin salts . It plays a crucial role in the synthesis of Atorvastatin, an orally active HMG-CoA reductase inhibitor that effectively decreases blood lipids .

Preparation of Atorvastatin Lactone

This compound is involved in the preparation of Atorvastatin lactone, a trans-6-[2-(substituted pyrrole-1-yl)alkyl]pyran-2-one . The process involves hydrogenating tert-butyl isopropylidene nitrile to tert-butyl isopropylidene amine and condensing the amine with the diketone of atorvastatin to form acetonide ester .

Analytical Standard

Atorvastatin Acetonide tert-Butyl Ester serves as an analytical standard . This means it can be used in analytical chemistry to calibrate instruments, validate methods, and ensure the accuracy of results.

Biological Research

This compound is used in scientific research to study its effects on various biological processes. Understanding these effects can aid in the development of new drugs and treatments.

Large-Scale Drug Production

The compound is involved in the improved kilogram-scale preparation of Atorvastatin calcium . This process is crucial for the industrial production of Atorvastatin, especially for generic drug manufacturers after the expiration of the patent life of Lipitor .

Cholesterol-Lowering Drug Development

Atorvastatin Acetonide tert-Butyl Ester is a key intermediate in the synthesis of Atorvastatin, a cholesterol-lowering drug . Atorvastatin inhibits HMG-CoA reductase and blocks the production of cholesterol in the body, helping control cholesterol levels in patients at risk of cardiovascular disease .

Safety And Hazards

When handling Atorvastatin Acetonide tert-Butyl Ester, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

properties

IUPAC Name

tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPZOMYSGNZDKY-ROJLCIKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436296
Record name tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate
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Molecular Weight

654.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atorvastatin Acetonide tert-Butyl Ester

CAS RN

1001659-85-3, 125971-95-1
Record name rel-1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate
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Record name 1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate
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Record name 1,3-Dioxane-4-acetic acid, 6-(2-(2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R)-
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Record name tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate
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Record name 1,3-Dioxane-4-acetic acid, 6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R)
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Record name (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid 1,1-dimethylethyl ester
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Record name 1,1-DIMETHYLETHYL (4R,6R)-6-(2-(2-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-1H-PYRROL-1-YL)ETHYL)-2,2-DIMETHYL-1,3-DIOXANE-4-ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main advantage of the developed UHPLC method for analyzing Atorvastatin Acetonide tert-Butyl Ester compared to the previous HPLC method?

A1: The main advantage of the UHPLC method over the previous HPLC method is the significant reduction in analysis time. The UHPLC method utilizing a Zorbax SB C-18, 2.1 mm x 100mm, 1.8µ column with a specific mobile phase composition and flow rate was able to achieve an analysis time of 12 minutes [, ]. This is a substantial improvement compared to the 60 minutes required for the HPLC method using a Zorbax SB C-18, 4.6 mm x 250mm, 5µ column [, ]. Despite the shorter analysis time, the UHPLC method maintained or even improved the chromatographic separation of Atorvastatin Acetonide tert-Butyl Ester and its impurities.

Q2: Why is a validated analytical method important for analyzing Atorvastatin Acetonide tert-Butyl Ester, particularly in the pharmaceutical industry?

A2: A validated analytical method is crucial for analyzing Atorvastatin Acetonide tert-Butyl Ester, especially in the pharmaceutical industry, to ensure the quality and purity of the final drug product. The UHPLC method discussed in the research underwent validation procedures to determine its specificity, precision, accuracy, linearity, and robustness [, ]. These validation parameters confirm that the method is reliable and suitable for its intended purpose, which is essential for meeting Good Manufacturing Practices (GMP) and ensuring the production of safe and effective pharmaceuticals.

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